(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-methoxyphenyl)prop-2-en-1-one
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Overview
Description
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-methoxybenzaldehyde and 2H-1,3-benzodioxole-5-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system into saturated ketones or alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid), and alkylating agents (alkyl halides, Friedel-Crafts alkylation).
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-methoxyphenyl)prop-2-en-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects. Additionally, its ability to interact with cellular membranes and proteins can influence cell signaling and metabolic processes.
Comparison with Similar Compounds
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-methoxyphenyl)prop-2-en-1-one can be compared with other chalcones and related compounds, such as:
(2E)-1-(2-Hydroxyphenyl)-3-(2H-1,3-benzodioxol-5-yl)prop-2-en-1-one: Similar structure but with a hydroxy group instead of a methoxy group, leading to different chemical reactivity and biological activity.
(2E)-1-(4-Methoxyphenyl)-3-(2H-1,3-benzodioxol-5-yl)prop-2-en-1-one: Similar structure but with a methoxy group on the para position of the phenyl ring, affecting its electronic properties and reactivity.
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2H-1,3-benzodioxol-5-yl)prop-2-en-1-one: Contains two methoxy groups on the phenyl ring, which can influence its solubility, reactivity, and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(3-methoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-14-4-2-3-13(10-14)15(18)7-5-12-6-8-16-17(9-12)21-11-20-16/h2-10H,11H2,1H3/b7-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWXVAQKXOBMJZ-FNORWQNLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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